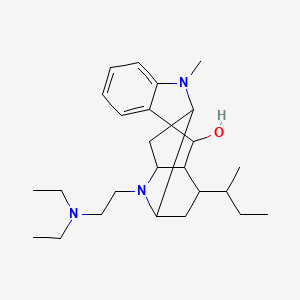
(17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol is a complex organic compound that belongs to the class of secoajmalan derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol typically involves multiple steps, including the formation of the secoajmalan core and subsequent functionalization. Common synthetic routes may include:
Step 1: Formation of the secoajmalan core through cyclization reactions.
Step 2: Introduction of the diethylaminoethyl group via nucleophilic substitution.
Step 3: Final functionalization to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ajmaline: Another secoajmalan derivative with known antiarrhythmic properties.
Reserpine: A related compound used as an antihypertensive agent.
Uniqueness
(17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
58893-13-3 |
|---|---|
Molecular Formula |
C26H41N3O |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
14-butan-2-yl-16-[2-(diethylamino)ethyl]-3-methyl-3,16-diazapentacyclo[10.3.1.110,13.02,10.04,9]heptadeca-4,6,8-trien-17-ol |
InChI |
InChI=1S/C26H41N3O/c1-6-17(4)18-15-21-24-26(19-11-9-10-12-20(19)27(24)5)16-22(23(18)25(26)30)29(21)14-13-28(7-2)8-3/h9-12,17-18,21-25,30H,6-8,13-16H2,1-5H3 |
InChI Key |
DBZUPQBBYWKFDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CC2C3C4(CC(C1C4O)N2CCN(CC)CC)C5=CC=CC=C5N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)
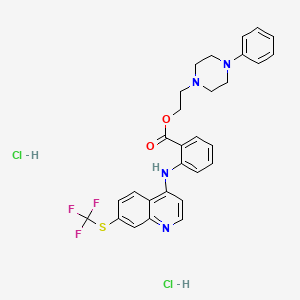
![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
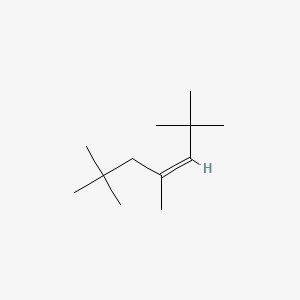
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)
![2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide](/img/structure/B14153451.png)

![2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)](/img/structure/B14153462.png)
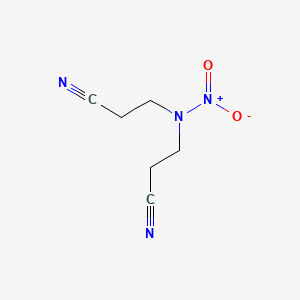
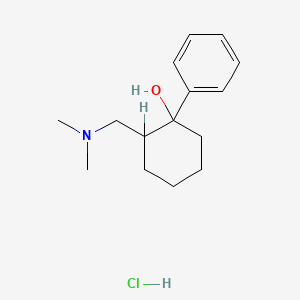
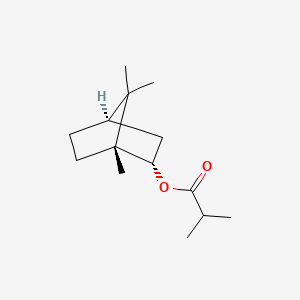
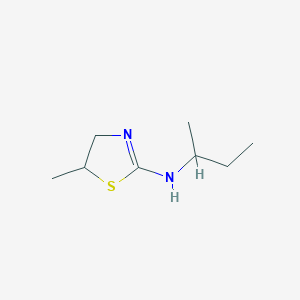
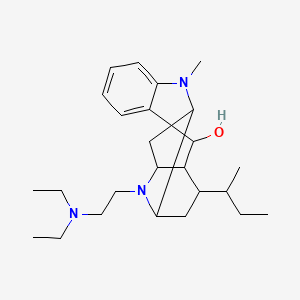
![3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14153500.png)
